molecular formula C12H25N3O2 B1525649 Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate CAS No. 1779927-90-0

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Cat. No.: B1525649
CAS No.: 1779927-90-0
M. Wt: 243.35 g/mol
InChI Key: YRSSUIZMGOJGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a chemical compound with the IUPAC name tert-butyl ®-4-(2-aminopropyl)piperazine-1-carboxylate dihydrochloride . It has a molecular weight of 316.27 . The compound is typically stored at temperatures between 2-8°C .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. For example, a derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized by various spectroscopic methods and X-ray diffraction, confirming its molecular structure and crystal system properties (Sanjeevarayappa et al., 2015). Similarly, other derivatives like tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate have been synthesized, highlighting their importance as intermediates in the synthesis of biologically active compounds (Liu Ya-hu, 2010).

Biological Evaluation

Various derivatives of this compound have been evaluated for their biological activities. For instance, the antibacterial and anthelmintic activities of certain derivatives were tested, revealing moderate activity in these fields (Kulkarni et al., 2016). This suggests potential applications in developing new therapeutic agents.

Molecular Structure Analysis

Detailed studies on the molecular structure of these compounds have been conducted. For example, the crystal and molecular structure of a specific derivative was reported, providing insights into its chemical properties and potential applications in further chemical syntheses (Mamat et al., 2012).

Pharmaceutical and Medicinal Chemistry

Several derivatives have been synthesized and studied for their potential as pharmaceutical intermediates or in medicinal chemistry. For example, the synthesis of a derivative was done using a modified Bruylants approach, indicating its potential as a pharmacologically useful core (Gumireddy et al., 2021). Additionally, certain derivatives were used as chiral intermediates in the synthesis of molecules of medicinal interest (McDermott et al., 2008).

Material Science and Polymer Chemistry

In material science and polymer chemistry, these compounds have found applications as well. For instance, derivatives of this compound have been used in the synthesis and polymerization processes, leading to the development of new materials with specific properties (Mennenga et al., 2015).

Corrosion Inhibition

A novel application of these compounds is in the field of corrosion inhibition. A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate revealed its efficacy as a corrosion inhibitor for carbon steel in acidic conditions (Praveen et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSUIZMGOJGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779927-90-0
Record name 1-Boc-4-(2-aminopropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.